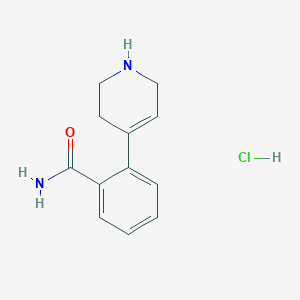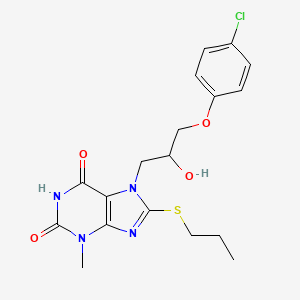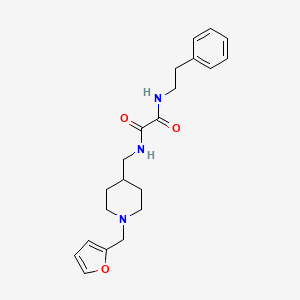
1-甲基-4-苯基-1,2,3,6-四氢吡啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride is an organic compound with the CAS Number: 1853217-67-0 . It has a molecular weight of 238.72 . The compound is solid in physical form and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(1,2,3,6-tetrahydropyridin-4-yl)benzamide hydrochloride . The InChI code is 1S/C12H14N2O.ClH/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9;/h1-5,14H,6-8H2,(H2,13,15);1H .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 238.72 . The storage temperature is between 2-8°C .科学研究应用
- 帕金森病模型: 1-甲基-4-苯基-1,2,3,6-四氢吡啶盐酸盐 (MPTP) 已被用于在小鼠中创建帕金森病模型。MPTP 选择性地破坏多巴胺能神经元,模拟了帕金森病患者中观察到的神经退行性变。 研究人员研究其对运动功能、神经炎症和潜在治疗干预的影响 .
- 小胶质细胞免疫记忆: MPTP 已被用于研究小胶质细胞的先天免疫记忆。 了解这些过程可以提供对神经炎症反应和潜在治疗靶点的见解 .
- 行为障碍: 研究人员探索 MPTP 诱导的神经退行性变与行为异常之间的联系。 通过研究对行为的影响,他们可以深入了解潜在机制和潜在干预措施 .
- 新型药物: 2-(1,2,3,6-四氢吡啶-4-基)苯甲酸甲酯盐酸盐作为设计新型药物化合物的宝贵支架。 科学家研究其构效关系以开发潜在的候选药物.
神经学研究
行为研究
药理学研究
神经化学
神经保护和炎症
生化和生理效应
作用机制
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
It’s known that the compound’s interaction with its targets leads to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride . These factors can include pH, temperature, and the presence of other molecules.
实验室实验的优点和局限性
The advantages of using 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride in laboratory experiments include its small size, which allows for easy synthesis and purification, as well as its ability to interact with biological systems. In addition, it has been studied for its potential to modulate the activity of certain receptors and enzymes, as well as its ability to act as an antioxidant and anti-inflammatory agent. The limitations of using 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride in laboratory experiments include its potential to interact with other compounds, as well as its potential to cause side effects.
未来方向
The future directions for 2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride are numerous. Research into its potential therapeutic applications is ongoing, and it is being studied for its potential to act as a pro-drug, modulate the activity of certain receptors and enzymes, and act as an antioxidant and anti-inflammatory agent. In addition, further research is needed to determine its potential interactions with other compounds and its potential side effects. Finally, further research is needed to develop more efficient synthesis methods and to identify new potential therapeutic applications.
合成方法
2-(1,2,3,6-Tetrahydropyridin-4-yl)benzamide hydrochloride is synthesized using a two-step procedure. The first step involves the reaction of 1,2,3,6-tetrahydropyridine with benzamide hydrochloride in the presence of a base such as sodium hydroxide. This reaction produces the desired product, 2-(1,2,3,6-tetrahydropyridin-4-yl)benzamide hydrochloride. The second step involves the purification of the product using column chromatography, which yields a pure sample of the compound.
安全和危害
属性
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9;/h1-5,14H,6-8H2,(H2,13,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZRKENWZRCVLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=CC=C2C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2385655.png)

![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2385660.png)

![N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2385663.png)



![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2385667.png)


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2385671.png)